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Compound Name: GSK467

Cat. No.: B15606084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK467 is a potent and selective inhibitor of lysine-specific demethylase 5B (KDM5B), also

known as JARID1B or PLU1. KDM5B is a histone demethylase that plays a crucial role in

tumorigenesis and cancer progression by removing methyl groups from histone H3 at lysine 4

(H3K4), leading to transcriptional repression of tumor suppressor genes. In hepatocellular

carcinoma (HCC), GSK467 has been shown to inhibit tumor cell proliferation and growth by

modulating the miR-448/YTHDF3/ITGA6 signaling pathway.[1] These application notes provide

a comprehensive overview of the formulation, administration, and evaluation of GSK467 in

preclinical mouse models of cancer.

Mechanism of Action
GSK467 functions as a competitive inhibitor at the active site of KDM5B, preventing the

demethylation of H3K4me3/2. This leads to an accumulation of these activating histone marks

at the promoter regions of KDM5B target genes, resulting in their transcriptional activation. In

the context of hepatocellular carcinoma, inhibition of KDM5B by GSK467 has been

demonstrated to upregulate the expression of microRNA-448 (miR-448).[2][3] Subsequently,

miR-448 targets and downregulates the expression of YTH N6-methyladenosine RNA binding

protein 3 (YTHDF3) and Integrin Subunit Alpha 6 (ITGA6), leading to the suppression of cancer

cell self-renewal and proliferation.[2][3]
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Data Presentation
Disclaimer: To date, specific quantitative in vivo pharmacokinetic, efficacy, and toxicology data

for GSK467 in mouse models have not been made publicly available. The following tables are

provided as examples to guide researchers in structuring their own experimental data. The

values presented are hypothetical and should be determined experimentally for GSK467.

Table 1: Example Pharmacokinetic Parameters of GSK467 in BALB/c Mice Following a Single

Oral Gavage Dose

Parameter Value (Hypothetical) Unit

Dose 50 mg/kg

Cmax (Peak Plasma

Concentration)
2.5 µg/mL

Tmax (Time to Peak

Concentration)
2 hours

AUC (0-t) (Area Under the

Curve)
15 µg*h/mL

t1/2 (Half-life) 6 hours

Bioavailability 30 %

Table 2: Example Efficacy of GSK467 in a Hepatocellular Carcinoma (HCC) Xenograft Model

Treatment Group
Dosage
(mg/kg/day, p.o.)

Mean Tumor
Volume at Day 21
(mm³)

Percent Tumor
Growth Inhibition
(%)

Vehicle Control - 1500 ± 250 0

GSK467 25 900 ± 180 40

GSK467 50 525 ± 150 65

GSK467 100 300 ± 100 80

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15606084?utm_src=pdf-body
https://www.benchchem.com/product/b15606084?utm_src=pdf-body
https://www.benchchem.com/product/b15606084?utm_src=pdf-body
https://www.benchchem.com/product/b15606084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Example Acute Toxicity Profile of GSK467 in Mice

Parameter Value (Hypothetical)

Maximum Tolerated Dose (MTD) - Single Dose

Route: Intraperitoneal (i.p.) >250 mg/kg

Route: Oral (p.o.) >500 mg/kg

Maximum Tolerated Dose (MTD) - 5-Day Dosing

Route: Intraperitoneal (i.p.) 150 mg/kg/day

Route: Oral (p.o.) 300 mg/kg/day

Observed Toxicities at Doses > MTD Weight loss, lethargy, piloerection

Experimental Protocols
Protocol 1: In Vivo Formulation of GSK467
This protocol provides two options for preparing a suspension of GSK467 suitable for oral

gavage (p.o.) or intraperitoneal (i.p.) injection in mice.[1]

Materials:

GSK467 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween-80

Sterile Saline (0.9% NaCl)

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Sterile microcentrifuge tubes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15606084?utm_src=pdf-body
https://www.benchchem.com/product/b15606084?utm_src=pdf-body
https://www.benchchem.com/product/b15606084?utm_src=pdf-body
https://www.medchemexpress.com/gsk467.html
https://www.benchchem.com/product/b15606084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex mixer

Sonicator (optional)

Formulation A: DMSO/PEG300/Tween-80/Saline

This formulation is a commonly used vehicle for poorly soluble compounds in in vivo studies.

Prepare a stock solution of GSK467 in DMSO. Dissolve GSK467 powder in DMSO to a

concentration of 20.8 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.

Add PEG300. In a sterile tube, add 400 µL of PEG300 to 100 µL of the GSK467 stock

solution and mix thoroughly.

Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

Add Saline. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly

to create a uniform suspension. This results in a final GSK467 concentration of 2.08 mg/mL.

Administration. This suspension can be used for both oral and intraperitoneal administration.

It is recommended to prepare this formulation fresh daily. If precipitation occurs, gentle

warming and sonication may be used to aid in resuspension.

Formulation B: DMSO/SBE-β-CD in Saline

This formulation utilizes a cyclodextrin to improve the solubility and stability of the compound.

Prepare a 20% SBE-β-CD solution. Dissolve 2g of SBE-β-CD powder in 10 mL of sterile

saline. Ensure complete dissolution. This solution can be stored at 4°C for up to one week.

Prepare a stock solution of GSK467 in DMSO. Dissolve GSK467 powder in DMSO to a

concentration of 20.8 mg/mL.

Prepare the final formulation. Add 100 µL of the GSK467 stock solution to 900 µL of the 20%

SBE-β-CD in saline solution. Mix thoroughly by vortexing. This results in a final GSK467
concentration of 2.08 mg/mL.
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Administration. This suspension is suitable for oral and intraperitoneal injection. It is

advisable to prepare this formulation fresh before each use.

Protocol 2: In Vivo Efficacy Study in a Hepatocellular
Carcinoma (HCC) Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK467 in a

subcutaneous xenograft model using immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

Materials:

Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

Immunodeficient mice (female, 6-8 weeks old)

Sterile PBS

Matrigel (optional)

Calipers

GSK467 formulation and vehicle control

Procedure:

Cell Culture and Implantation:

Culture HCC cells in appropriate media until they reach 70-80% confluency.

Harvest cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/100

µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring tumor dimensions (length and width) with calipers

every 2-3 days.
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Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

When the average tumor volume reaches approximately 100-150 mm³, randomize the

mice into treatment and control groups (n=8-10 mice per group).

Drug Administration:

Prepare the GSK467 formulation and the corresponding vehicle control as described in

Protocol 1.

Administer GSK467 or vehicle to the mice daily via oral gavage or intraperitoneal injection

at the desired dose(s). The dosing volume is typically 100-200 µL per mouse.

Efficacy Evaluation:

Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

At the end of the study (e.g., after 21 days of treatment), euthanize the mice and excise

the tumors.

Measure the final tumor weight and volume.

Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared

to the vehicle control group using the formula: %TGI = [1 - (Mean tumor volume of treated

group / Mean tumor volume of control group)] x 100.
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Caption: KDM5B signaling pathway in hepatocellular carcinoma.
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Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for an in vivo efficacy study of GSK467.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. KDM5B promotes self-renewal of hepatocellular carcinoma cells through the microRNA-
448-mediated YTHDF3/ITGA6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

3. KDM5B promotes self‐renewal of hepatocellular carcinoma cells through the microRNA‐
448–mediated YTHDF3/ITGA6 axis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for GSK467 in In Vivo
Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606084#gsk467-in-vivo-formulation-for-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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